molecular formula C11H8 B8507191 Benzobicyclo[2.2.1]heptadiene CAS No. 236-73-7

Benzobicyclo[2.2.1]heptadiene

Cat. No. B8507191
CAS RN: 236-73-7
M. Wt: 140.18 g/mol
InChI Key: BWDQQALBJCTLRJ-UHFFFAOYSA-N
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Patent
US05053547

Procedure details

10 g of magnesium turnings which are covered with approximately 75 cm3 of anhydrous tetrahydrofuran are placed in a round flask fitted with a condenser, a thermometer, a nitrogen inlet, a dropping funnel, and protected from atmospheric moisture by a calcium chloride tube. 25 cm3 of a solution, prepared beforehand, of 65 g of ortho-fluorobromobenzene and 26 g of cyclopentadiene in 200 cm3 of anhydrous tetrahydrofuran are then added. The formation of the organomagnesium compound is initiated by heating the reaction mixture locally with a hairdryer, and the solvent is then kept at boiling point by dropwise addition of the remaining solution. The whole addition is completed in approximately 1 hour. The mixture is then filtered at ambient temperature and the solution is concentrated under reduced pressure. The solution is taken up again in ether and the ether phase is washed with ammonium chloride, separated by gravity and dried over magnesium sulphate; the solvent is then removed by evaporation under vacuum. The residue is then distilled and benzonorbornadiene, whose boiling point is 82°-83° C. at a pressure of 16 millibars, is obtained in a yield of 40%.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
Quantity
26 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
organomagnesium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Yield
40%

Identifiers

REACTION_CXSMILES
[Mg].F[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1Br.[CH:10]1[CH2:14][CH:13]=[CH:12][CH:11]=1>O1CCCC1>[C:11]12[CH2:10][C:14](=[CH:13][CH:12]=1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]2=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[Mg]
Step Two
Name
solution
Quantity
25 mL
Type
reactant
Smiles
Step Three
Name
Quantity
65 g
Type
reactant
Smiles
FC1=C(C=CC=C1)Br
Name
Quantity
26 g
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
organomagnesium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are placed in a round flask
CUSTOM
Type
CUSTOM
Details
fitted with a condenser
CUSTOM
Type
CUSTOM
Details
a thermometer, a nitrogen inlet, a dropping funnel, and protected from atmospheric moisture by a calcium chloride tube
TEMPERATURE
Type
TEMPERATURE
Details
by heating the reaction mixture locally with a hairdryer
ADDITION
Type
ADDITION
Details
by dropwise addition of the remaining solution
ADDITION
Type
ADDITION
Details
The whole addition
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered at ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated under reduced pressure
WASH
Type
WASH
Details
the ether phase is washed with ammonium chloride
CUSTOM
Type
CUSTOM
Details
separated by gravity
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is then removed by evaporation under vacuum
DISTILLATION
Type
DISTILLATION
Details
The residue is then distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=12C3=C(C(=CC1)C2)C=CC=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.